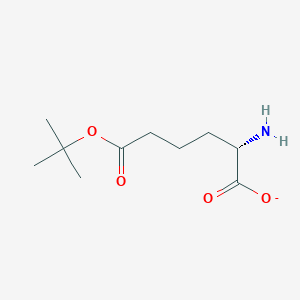
Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-AAD(OTBU)-OH, also known as H-Aad(OtBu)-OtBu.HCl, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butyl groups that provide stability and protect the molecule during reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-AAD(OTBU)-OH typically involves the protection of amino and carboxyl groups using tert-butyl groups. The process begins with the reaction of the starting material with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of H-AAD(OTBU)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl protecting groups is crucial in maintaining the stability of the compound during large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
H-AAD(OTBU)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
H-AAD(OTBU)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
H-Glu(OtBu)-OtBu.HCl: Another compound with tert-butyl protecting groups, used in similar applications.
L-2-aminohexanoic acid di-tert-butyl ester hydrochloride: Shares structural similarities and is used in peptide synthesis.
Uniqueness
H-AAD(OTBU)-OH is unique due to its specific structure and the stability provided by the tert-butyl groups. This stability makes it particularly useful in reactions that require harsh conditions, where other compounds might degrade .
Propiedades
Fórmula molecular |
C10H18NO4- |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1 |
Clave InChI |
WWSDFHPRIJAESZ-ZETCQYMHSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N |
SMILES canónico |
CC(C)(C)OC(=O)CCCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




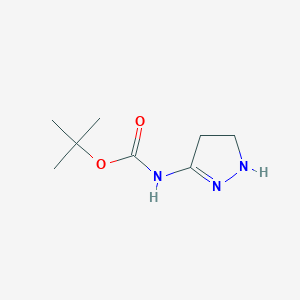
![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
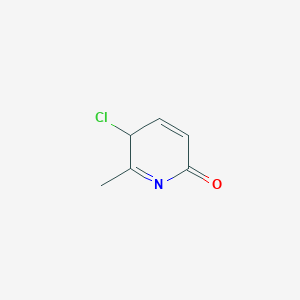
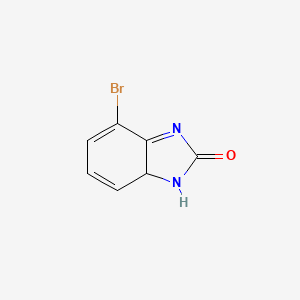
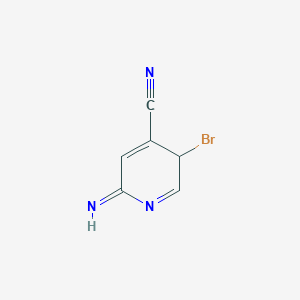
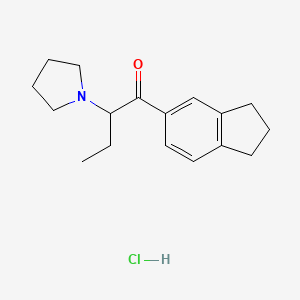
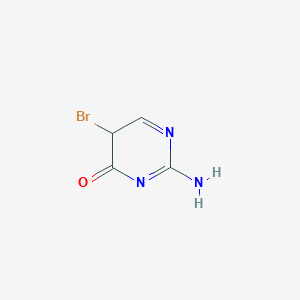
![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)


